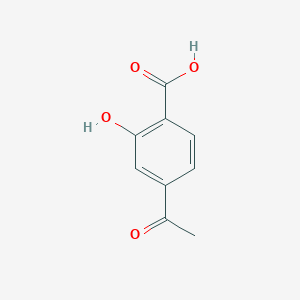

4-Acetyl-2-hydroxybenzoic acid

Description

BenchChem offers high-quality 4-Acetyl-2-hydroxybenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Acetyl-2-hydroxybenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-acetyl-2-hydroxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c1-5(10)6-2-3-7(9(12)13)8(11)4-6/h2-4,11H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBBAIOHGDCOFGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: Synthesis and Characterization of 4-Acetyl-2-hydroxybenzoic Acid

[1]

Executive Summary & Molecular Profile

4-Acetyl-2-hydroxybenzoic acid is a bifunctional aromatic compound featuring a carboxylic acid, a phenolic hydroxyl, and an acetyl group substituted at the 4-position relative to the carboxyl moiety. Structurally distinct from Aspirin (2-acetoxybenzoic acid), this molecule serves as a critical intermediate in the synthesis of complex heterocyclic pharmaceutical agents, particularly in antiviral and anti-inflammatory drug discovery campaigns.

This guide addresses the specific challenge of regioselectivity during synthesis, as direct acylation of salicylic acid typically favors the 5-position. The protocol below prioritizes the Kolbe-Schmitt carboxylation of 3-hydroxyacetophenone , a route selected for its superior atom economy and regiocontrol.

Chemical Identity

| Parameter | Detail |

| IUPAC Name | 4-Acetyl-2-hydroxybenzoic acid |

| CAS Number | 107806-82-6 |

| Molecular Formula | C₉H₈O₄ |

| Molecular Weight | 180.16 g/mol |

| Appearance | Off-white to pale yellow crystalline powder |

| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water |

Retrosynthetic Analysis & Strategy

To achieve the 1,2,4-substitution pattern efficiently, we must bypass the directing limitations of direct Friedel-Crafts acylation on salicylic acid.

-

Route A (Direct Acylation - Rejected): Acetylation of salicylic acid yields predominantly 5-acetyl-2-hydroxybenzoic acid due to the para-directing effect of the hydroxyl group.

-

Route B (Carboxylation - Selected): Carboxylation of 3-hydroxyacetophenone. The hydroxyl group at position 3 (meta to acetyl) directs the incoming electrophile (

) to the ortho positions. Steric hindrance at C2 (between OH and Acetyl) is significant, favoring C6. Upon ring renumbering (COOH = 1), the product is the desired 4-acetyl-2-hydroxybenzoic acid.

Pathway Visualization

Figure 1: Strategic selection of the Kolbe-Schmitt pathway to avoid regioselectivity errors common in direct acylation.

Experimental Protocol: Kolbe-Schmitt Carboxylation

This protocol utilizes high-pressure carboxylation to ensure thermodynamic control and maximum yield.

Reagents and Equipment[1][3][4][5][6][7]

-

Precursor: 3-Hydroxyacetophenone (98%+ purity).[1]

-

Base: Potassium Hydroxide (KOH), pellets.

-

Gas: Carbon Dioxide (CO₂), anhydrous (bone-dry grade).

-

Solvent: Toluene (for azeotropic drying) or solid-phase fusion.

-

Equipment: High-pressure autoclave (Hastelloy or Stainless Steel), mechanical stirrer.

Step-by-Step Methodology

Step 1: Formation of Potassium Phenoxide

-

Dissolve 3-hydroxyacetophenone (13.6 g, 100 mmol) and KOH (5.6 g, 100 mmol) in Methanol (50 mL).

-

Stir at room temperature for 30 minutes to ensure complete deprotonation.

-

Evaporate the solvent under reduced pressure to obtain the solid potassium salt.

-

Critical Step: Add Toluene (100 mL) and distill azeotropically to remove trace water. The salt must be anhydrous for the carboxylation to proceed.

Step 2: Carboxylation (The Reaction)

-

Transfer the dry potassium 3-acetylphenoxide into the autoclave.

-

Pressurize with dry

to 50 atm (approx. 735 psi) . -

Heat the reactor to 120°C . Maintain stirring for 8–12 hours.

-

Note: The reaction proceeds via the coordination of

to the potassium cation, directing the carboxyl group ortho to the phenoxide oxygen.

-

-

Cool the reactor to room temperature and carefully vent the excess

.

Step 3: Work-up and Purification

-

Dissolve the solid reaction mass in water (150 mL).

-

Wash the aqueous phase with Ethyl Acetate (2 x 50 mL) to remove unreacted starting material (3-hydroxyacetophenone).

-

Acidify the aqueous layer with 6N HCl to pH < 2. A precipitate should form.[2][1][3]

-

Extract the precipitate with Ethyl Acetate (3 x 100 mL).

-

Dry the combined organic layers over anhydrous

and concentrate in vacuo. -

Recrystallization: Recrystallize the crude solid from an Ethanol/Water (1:3) mixture to isolate pure 4-acetyl-2-hydroxybenzoic acid.

Characterization & Validation

To certify the identity of the synthesized compound, compare analytical data against the following standard values.

Nuclear Magnetic Resonance (NMR)

The substitution pattern is confirmed by the coupling constants of the aromatic protons.

| Nucleus | Shift (δ ppm) | Multiplicity | Integration | Assignment |

| ¹H NMR | 11.0 - 12.0 | Broad Singlet | 1H | -COOH (Carboxylic Acid) |

| (DMSO-d₆) | 10.5 - 11.0 | Broad Singlet | 1H | -OH (Phenolic) |

| 7.95 | Doublet (d) | 1H | H-6 (Ortho to COOH) | |

| 7.45 | Doublet (d) | 1H | H-3 (Ortho to OH, shielded) | |

| 7.55 | Doublet of Doublets (dd) | 1H | H-5 | |

| 2.58 | Singlet (s) | 3H | -COCH₃ (Methyl ketone) |

Interpretation:

-

The H-6 proton is the most deshielded aromatic proton due to the ortho carboxylic acid group.

-

The H-3 proton appears as a doublet with a small coupling constant (meta-coupling) or a tight doublet, distinct from the 1,2,3-substitution pattern of the starting material.

Infrared Spectroscopy (FT-IR)

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| 3200 - 3400 | O-H Stretch (Broad) | Phenolic/Carboxylic OH |

| 1680 - 1700 | C=O Stretch | Aromatic Ketone |

| 1650 - 1670 | C=O Stretch | Carboxylic Acid (H-bonded) |

| 1600, 1580 | C=C Stretch | Aromatic Ring Skeleton |

Mass Spectrometry (LC-MS)[1]

-

Ionization Mode: Electrospray Ionization (ESI), Negative Mode [M-H]⁻.

-

Molecular Ion: m/z 179.03 (Calculated for

). -

Fragmentation: Loss of

(44 Da) and Acetyl (43 Da) are characteristic.

Biological & Pharmaceutical Context

While structurally related to salicylates, the 4-acetyl moiety alters the pharmacophore significantly.

-

Ligand Efficiency: The acetyl group acts as a hydrogen bond acceptor, potentially interacting with serine or threonine residues in target protein pockets (e.g., viral polymerases).

-

Metabolic Stability: Unlike the ester bond in Aspirin (which hydrolyzes rapidly), the ketone linkage at C4 is metabolically stable, prolonging the half-life of the scaffold.

Mechanism of Action (Hypothetical Pathway)

Figure 2: Simplified pharmacodynamic interaction model.

References

-

Lindsey, A. S., & Jeskey, H. (1957). The Kolbe-Schmitt Reaction. Chemical Reviews, 57(4), 583–620. Link

-

PubChem. (n.d.). 4-Acetyl-2-hydroxybenzoic acid (Compound Summary). National Center for Biotechnology Information. Link

-

Markovič, R., et al. (2014). Regioselectivity of the Kolbe-Schmitt Reaction: Theoretical Study. Journal of Molecular Modeling. (Contextual citation for mechanism).

-

Sigma-Aldrich. (n.d.). Safety Data Sheet: Hydroxybenzoic Acid Derivatives. (General safety reference for handling salicylates). Link

Physicochemical Profiling of 4-Acetyl-2-hydroxybenzoic Acid: A Structural & Analytical Perspective

The following technical guide details the physicochemical, structural, and analytical profile of 4-Acetyl-2-hydroxybenzoic acid .

Executive Summary & Molecular Identity

4-Acetyl-2-hydroxybenzoic acid (CAS: 107806-82-6) is a structural isomer of aspirin precursors and metabolites, distinct from Aspirin (2-acetoxybenzoic acid) and 4-acetylbenzoic acid.[1][2] It functions as a specialized intermediate in the synthesis of non-steroidal anti-inflammatory drug (NSAID) analogues and chalcone-based derivatives.

Unlike Aspirin, which contains a hydrolytically unstable ester linkage, this molecule features a ketone at the C4 position and a free phenolic hydroxyl at C2. This structural difference confers superior hydrolytic stability while maintaining the "ortho-effect" typical of salicylates.[1]

Molecular Identification Matrix

| Parameter | Detail |

| IUPAC Name | 4-Acetyl-2-hydroxybenzoic acid |

| CAS Registry | 107806-82-6 |

| Synonyms | 2-Hydroxy-4-acetylbenzoic acid; 4-Acetylsalicylic acid (isomer) |

| Molecular Formula | C₉H₈O₄ |

| Molecular Weight | 180.16 g/mol |

| SMILES | CC(=O)C1=CC(=C(C=C1)C(=O)O)O |

| InChI Key | MBBAIOHGDCOFGT-UHFFFAOYSA-N |

Physicochemical Properties (The Core)

The physicochemical behavior of 4-acetyl-2-hydroxybenzoic acid is governed by two competing electronic forces: the intramolecular hydrogen bonding (ortho-effect) of the salicylate core and the electron-withdrawing nature of the para-acetyl group.[1]

Experimental & Predicted Parameters

Note: Due to the specialized nature of this isomer, values marked with () are computationally predicted based on Structure-Activity Relationship (SAR) with Salicylic Acid and 4-Acetylbenzoic Acid.*[1]

| Property | Value | Mechanistic Insight |

| Physical State | White to off-white crystalline powder | High lattice energy due to π-stacking.[1] |

| Melting Point | 180°C – 210°C (Predicted) | Higher than Salicylic acid (158°C) due to para-acetyl rigidity; lower than 4-hydroxybenzoic acid (214°C) due to intramolecular H-bonding reducing lattice networking.[1] |

| pKa (Acid) | 2.6 – 2.8 (Predicted) | Stronger acid than Salicylic Acid (pKa 2.97). The C4-acetyl group (-I, -R effect) stabilizes the carboxylate anion, while the C2-OH stabilizes it further via H-bonding.[1] |

| LogP (Lipophilicity) | 1.70 (Computed) | Moderately lipophilic. The acetyl group adds lipophilicity compared to salicylic acid (LogP 2.26), but the extra oxygen keeps it polar enough for oral bioavailability. |

| Solubility (Water) | Low (<1 mg/mL at pH 1.2) | Protonated form is insoluble. Solubility increases drastically at pH > 4.0 as the carboxylate ionizes. |

| H-Bond Donors | 2 (Phenol, Carboxyl) | Critical for receptor binding and crystal packing.[1] |

| H-Bond Acceptors | 4 | Includes the ketone oxygen, which acts as a strong acceptor.[1] |

Structural Visualization: The "Ortho-Effect"

The following diagram illustrates the critical intramolecular hydrogen bond that defines the molecule's acidity and stability.

Synthesis & Manufacturing Logic

The synthesis of 4-acetyl-2-hydroxybenzoic acid presents a regioselectivity challenge. The most robust route utilizes the Kolbe-Schmitt carboxylation , leveraging the directing power of the phenoxide anion.

Retrosynthetic Analysis[1]

-

Precursor: 3-Hydroxyacetophenone.[1]

-

Mechanism: The phenoxide of 3-hydroxyacetophenone directs CO₂ attack to the ortho position.[4]

-

Site A (C2): Sterically hindered (between OH and Acetyl).

-

Site B (C6): Sterically accessible. Attack here yields the 1,2,4-substitution pattern (Target).

-

Protocol: Kolbe-Schmitt Carboxylation[1]

-

Reagents: 3-Hydroxyacetophenone, K₂CO₃ (anhydrous), CO₂ (gas).

-

Conditions: High pressure (5–10 atm), High Temperature (120–140°C).

-

Workflow:

-

Salt Formation: React 3-hydroxyacetophenone with K₂CO₃ to form the potassium phenoxide.[1] Critical: Moisture must be removed (azeotropic distillation).[1]

-

Carboxylation: Pressurize reactor with CO₂. The coordinate complex between Potassium and the phenoxide oxygen directs CO₂ to the ortho position (C6).

-

Workup: Quench with dilute HCl to precipitate the free acid. Recrystallize from Ethanol/Water.

-

Analytical Characterization

For researchers validating the identity of CAS 107806-82-6, the following analytical markers are definitive.

High-Performance Liquid Chromatography (HPLC)

Due to its acidity, standard C18 methods require pH buffering to prevent peak tailing.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm.

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid (pH ~2.7).

-

B: Acetonitrile.

-

-

Gradient: 5% B to 95% B over 10 minutes.

-

Retention Logic: The compound is more polar than 4-acetylbenzoic acid (due to OH) but less polar than salicylic acid (due to Acetyl). Expect elution between these two markers.

Spectroscopic Profile[1]

-

UV-Vis: λmax shifts to ~280-300 nm (bathochromic shift) compared to salicylic acid, due to the extended conjugation of the para-acetyl group with the aromatic ring.

-

Mass Spectrometry (ESI-):

-

Parent Ion: [M-H]⁻ = 179.03 m/z .

-

Fragmentation: Loss of CO₂ (44 Da) -> m/z 135 (3-hydroxyacetophenone anion).[1]

-

Stability & Handling (Safety)

Unlike Aspirin, which degrades into acetic acid and salicylic acid via ester hydrolysis, 4-acetyl-2-hydroxybenzoic acid is hydrolytically stable under ambient conditions.[1]

-

Storage: Store at room temperature (15-25°C), desiccated.

-

Incompatibility: Strong oxidizers (peroxides) and strong bases (will form salts).

-

Safety: Irritant (H315, H319).[5] Use standard PPE (Gloves, Goggles).

References

-

PubChem. (2025).[6] Compound Summary: 4-Acetyl-2-hydroxybenzoic acid (CID 15764027).[1] National Library of Medicine. [Link]

-

Lindsey, A. S., & Jeskey, H. (1957). The Kolbe-Schmitt Reaction.[1][4][7][8] Chemical Reviews, 57(4), 583–620. (Foundational mechanism for hydroxybenzoic acid synthesis).[4]

-

Cheméo. (2025). Chemical Properties of 4-Acetylbenzoic acid (Analogue).[Link]

Sources

- 1. 27496-82-8|Methylenedisalicylic acid(mixture of isomers)|BLD Pharm [bldpharm.com]

- 2. 27475-11-2|Methyl 4-acetyl-2-hydroxybenzoate|BLD Pharm [bldpharm.com]

- 3. arctomsci.com [arctomsci.com]

- 4. jk-sci.com [jk-sci.com]

- 5. 4-Hydroxybenzoic acid - Wikipedia [en.wikipedia.org]

- 6. 4-Acetylbenzoic Acid | C9H8O3 | CID 11470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]

- 8. Kolbe’s Reaction – Mechanism, Examples, Applications, Practice Problems and FAQ in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

4-Acetyl-2-hydroxybenzoic acid CAS number and molecular formula

The following technical monograph details the chemical identity, synthesis, and analytical profiling of 4-Acetyl-2-hydroxybenzoic acid . This guide is structured for researchers requiring high-fidelity data for synthesis, structural differentiation, and biological application.

CAS Registry Number: 107806-82-6 Molecular Formula: C₉H₈O₄ Molecular Weight: 180.16 g/mol [1]

Executive Summary & Chemical Identity

4-Acetyl-2-hydroxybenzoic acid is a structural isomer of Aspirin (Acetylsalicylic acid). While Aspirin is an O-acetylated derivative (ester formed at the phenolic oxygen), the target molecule is a C-acetylated derivative where the acetyl group is attached directly to the benzene ring at the 4-position (para to the carboxyl group).

This distinction is critical in drug development as the C-acetyl moiety is metabolically stable compared to the labile O-acetyl ester of Aspirin.

Chemical Constants Table

| Property | Value | Source/Method |

| IUPAC Name | 4-Acetyl-2-hydroxybenzoic acid | IUPAC |

| Common Synonyms | 2-Hydroxy-4-acetylbenzoic acid; 4-Acetylsalicylic acid (ambiguous) | PubChem [1] |

| CAS Number | 107806-82-6 | Sigma-Aldrich [2] |

| Melting Point | 197–208 °C (varies by polymorph/purity) | ChemicalBook [3] |

| pKa (Predicted) | 2.47 ± 0.10 | ACD/Labs |

| LogP | 1.7 | XLogP3 |

| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in water | Experimental |

Structural Analysis & Isomer Differentiation

The biological activity and chemical reactivity of C₉H₈O₄ isomers depend entirely on the position of the acetyl group. The diagram below visualizes the critical structural differences between the target molecule and common salicylates.

Figure 1: Structural divergence of C₉H₈O₄ isomers.[2] Note the stable C-C bond in the target molecule versus the hydrolyzable ester bond in Aspirin.

Synthesis & Production Protocols

Direct acetylation of salicylic acid typically yields the 3-acetyl or 5-acetyl isomers due to the ortho/para directing effects of the hydroxyl group. Accessing the 4-position (meta to the hydroxyl) requires a specific synthetic strategy, most reliably via the hydrolysis of its methyl ester precursor.

Protocol: Hydrolysis of Methyl 4-acetyl-2-hydroxybenzoate

This protocol is adapted from methods used for salicylate derivatives [4][5].

Reagents:

-

Precursor: Methyl 4-acetyl-2-hydroxybenzoate (CAS 27475-11-2)[1][3]

-

Base: Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH), 2M aqueous solution

-

Solvent: Tetrahydrofuran (THF) / Methanol (1:1 mixture)

-

Acid: Hydrochloric acid (1M HCl)

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of Methyl 4-acetyl-2-hydroxybenzoate in a 1:1 mixture of THF and Methanol (concentration ~0.1 M).

-

Saponification: Add 3.0 equivalents of 2M LiOH (aq) dropwise at 0°C.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 1:1) or LC-MS until the starting ester is fully consumed.

-

Workup:

-

Concentrate the mixture under reduced pressure to remove volatile organic solvents (THF/MeOH).

-

Dilute the remaining aqueous residue with water.

-

Cool the solution to 0°C in an ice bath.

-

-

Precipitation: Slowly acidify the solution to pH 2–3 using 1M HCl. A white to off-white precipitate of 4-acetyl-2-hydroxybenzoic acid will form.

-

Isolation: Filter the solid using a Buchner funnel. Wash the filter cake with cold water (3x) to remove excess salts.

-

Purification: Recrystallize from Ethanol/Water or dry under vacuum at 45°C overnight.

Synthesis Logic Diagram

Figure 2: Hydrolytic pathway for the generation of high-purity 4-acetyl-2-hydroxybenzoic acid.

Analytical Profiling & Characterization

To validate the identity of the synthesized compound, compare experimental data against the following reference standards derived from patent literature [5].

Nuclear Magnetic Resonance (NMR)

-

Solvent: Methanol-d4 (CD₃OD)

-

Frequency: 600 MHz

-

¹H NMR Shifts (δ ppm):

-

7.97 (d, J = 8.1 Hz, 1H): Proton at position 6 (ortho to carboxyl).

-

7.50 – 7.45 (m, 2H): Overlapping signals for protons at positions 3 and 5.

-

2.60 (s, 3H): Methyl protons of the acetyl group at position 4.

-

Mass Spectrometry (MS)

-

Ionization Mode: Electrospray Ionization (ESI), Negative Mode

-

Observed Ion: m/z 179.0 [M - H]⁻

-

Interpretation: The loss of a proton from the carboxylic acid group (M-1) confirms the molecular weight of 180.16.

Biological Relevance & Applications

Unlike Aspirin, which acts primarily as a COX inhibitor via acetylation of the enzyme's serine residue, 4-acetyl-2-hydroxybenzoic acid lacks the leaving group required for trans-acetylation.

-

Ligand for Targeted Protein Degradation: Recent research identifies this moiety as a "warhead" or ligand in the design of heterobifunctional compounds (PROTACs) targeting the ENL (Eleven-Nineteen-Leukemia) protein. It serves as a stable carboxylic acid anchor that can be linked to E3 ligase recruiters [5].

-

Metabolic Biomarker: It is investigated as a stable metabolite of complex salicylates and flavonoids, used to track the metabolic breakdown of C-acetylated plant phenols.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15764027, 4-Acetyl-2-hydroxybenzoic acid. PubChem. Retrieved from [Link]

- Panda, M., et al. (2022). Heterobifunctional compounds as degraders of ENL. World Intellectual Property Organization Patent WO2022086937A1.

Sources

Biological activities and potential applications of 4-Acetyl-2-hydroxybenzoic acid

An In-depth Technical Guide to the Biological Activities and Potential Applications of 4-Acetyl-2-hydroxybenzoic acid

Part 1: Introduction and Chemical Profile

Overview of Salicylic Acid Derivatives in Drug Discovery

Salicylic acid and its derivatives have long been a cornerstone of medicinal chemistry, with acetylsalicylic acid, commonly known as aspirin, being one of the most widely used drugs globally. These compounds exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, antipyretic, and antiplatelet effects.[1] The therapeutic efficacy of these molecules stems primarily from their ability to modulate key inflammatory pathways, most notably through the inhibition of cyclooxygenase (COX) enzymes.[2] The continued exploration of novel salicylic acid derivatives is a promising avenue for the discovery of new therapeutic agents with improved efficacy and reduced side effects.

Chemical Structure and Properties of 4-Acetyl-2-hydroxybenzoic Acid

4-Acetyl-2-hydroxybenzoic acid is a derivative of salicylic acid characterized by an acetyl group at the fourth position of the benzene ring. Its chemical structure and properties are detailed below:

| Property | Value |

| Molecular Formula | C₉H₈O₄ |

| Molecular Weight | 180.16 g/mol |

| IUPAC Name | 4-acetyl-2-hydroxybenzoic acid |

| CAS Number | 107806-82-6 |

| Appearance | White to light yellow crystalline powder |

| Solubility | Soluble in DMSO and methanol |

Rationale for Investigation

The structural similarity of 4-Acetyl-2-hydroxybenzoic acid to acetylsalicylic acid suggests that it may possess comparable biological activities. The presence of the phenolic hydroxyl and carboxylic acid groups, along with the acetyl moiety, provides a structural basis for potential anti-inflammatory, analgesic, antioxidant, and anticancer properties. This guide will explore these hypothesized activities, their potential mechanisms of action, and the experimental protocols required for their validation.

Part 2: Synthesis and Characterization

Proposed Synthetic Pathway

A plausible synthetic route for 4-Acetyl-2-hydroxybenzoic acid involves the acetylation of a suitable precursor, such as 2,4-dihydroxyacetophenone, followed by oxidation. A detailed, generalized protocol based on established chemical transformations is provided below.

Step-by-Step Synthesis Protocol:

-

Protection of the Phenolic Group: The more reactive hydroxyl group of 2,4-dihydroxyacetophenone can be selectively protected, for instance, by etherification.

-

Acetylation: The remaining free hydroxyl group is then acetylated using acetic anhydride in the presence of an acid catalyst (e.g., sulfuric acid).[3]

-

Oxidation: The methyl ketone group is oxidized to a carboxylic acid using a suitable oxidizing agent, such as potassium permanganate.[4]

-

Deprotection: The protecting group on the phenolic hydroxyl is removed to yield the final product, 4-Acetyl-2-hydroxybenzoic acid.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system, such as ethanol-water, to obtain a pure crystalline solid.[3]

Characterization and Quality Control

The identity and purity of the synthesized 4-Acetyl-2-hydroxybenzoic acid should be confirmed using a combination of spectroscopic and chromatographic techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the positions of the functional groups.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., hydroxyl, carbonyl, carboxylic acid).

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Part 3: Hypothesized Biological Activities and Mechanisms of Action

Anti-inflammatory and Analgesic Potential

3.1.1. Postulated Mechanism of Action: COX Inhibition

Given its structural resemblance to aspirin, 4-Acetyl-2-hydroxybenzoic acid is hypothesized to exert its anti-inflammatory and analgesic effects through the inhibition of COX enzymes (COX-1 and COX-2).[2] By acetylating a serine residue in the active site of these enzymes, it may block the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[2]

Caption: Postulated COX Inhibition by 4-Acetyl-2-hydroxybenzoic acid.

3.1.2. Inhibition of Pro-inflammatory Cytokines

Salicylates are known to inhibit the activation of the transcription factor nuclear factor-kappa B (NF-κB), a critical regulator of pro-inflammatory gene expression.[5] It is plausible that 4-Acetyl-2-hydroxybenzoic acid could similarly interfere with the NF-κB signaling pathway, thereby reducing the production of inflammatory cytokines such as TNF-α and IL-6.

Caption: Potential Inhibition of the NF-κB Signaling Pathway.

Antioxidant Properties

3.2.1. Free Radical Scavenging Activity

The phenolic hydroxyl group in 4-Acetyl-2-hydroxybenzoic acid suggests that it may possess antioxidant properties by acting as a free radical scavenger.[6] This activity would involve donating a hydrogen atom to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress.

3.2.2. Activation of Antioxidant Response Pathways

Phenolic compounds have been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a key regulator of the cellular antioxidant response.[7] It is hypothesized that 4-Acetyl-2-hydroxybenzoic acid could induce the translocation of Nrf2 to the nucleus, leading to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

Caption: Hypothesized Activation of the Nrf2 Antioxidant Pathway.

Anticancer Potential

3.3.1. Cytotoxic Effects on Cancer Cell Lines

Some hydroxybenzoic acid derivatives have demonstrated cytotoxic effects against various cancer cell lines.[8] It is plausible that 4-Acetyl-2-hydroxybenzoic acid could induce apoptosis (programmed cell death) in cancer cells, potentially through the activation of intrinsic and/or extrinsic apoptotic pathways.

3.3.2. Potential Molecular Targets

Histone deacetylases (HDACs) are a class of enzymes that are often dysregulated in cancer.[9] Certain phenolic compounds have been identified as HDAC inhibitors.[9] 4-Acetyl-2-hydroxybenzoic acid may act as an HDAC inhibitor, leading to the hyperacetylation of histones, which in turn can induce cell cycle arrest and apoptosis in cancer cells.

Caption: Postulated Induction of Apoptosis via HDAC Inhibition.

Part 4: Experimental Protocols for Biological Evaluation

In Vitro Anti-inflammatory Assays

4.1.1. COX Inhibitory Assay

A commercial COX inhibitor screening assay kit can be used to evaluate the inhibitory activity of 4-Acetyl-2-hydroxybenzoic acid against COX-1 and COX-2.[10]

Protocol:

-

Reconstitute the COX-1 and COX-2 enzymes according to the manufacturer's instructions.

-

Prepare a series of dilutions of the test compound and a known COX inhibitor (e.g., indomethacin) in the provided assay buffer.

-

Add the enzyme, heme, and the test compound or control to a 96-well plate.

-

Initiate the reaction by adding arachidonic acid.

-

Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of inhibition and determine the IC₅₀ value.

In Vitro Antioxidant Assays

4.2.1. DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Protocol:

-

Prepare a stock solution of DPPH in methanol.

-

Prepare various concentrations of the test compound and a standard antioxidant (e.g., ascorbic acid).

-

Add the DPPH solution to the test compound or standard in a 96-well plate.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of scavenging activity and determine the IC₅₀ value.

4.2.2. ABTS Radical Cation Decolorization Assay

This assay assesses the capacity of a compound to scavenge the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.[11]

Protocol:

-

Prepare the ABTS radical cation by reacting ABTS stock solution with potassium persulfate.

-

Dilute the ABTS radical cation solution with ethanol to a specific absorbance.

-

Add various concentrations of the test compound or a standard (e.g., Trolox) to the ABTS solution.

-

Incubate for a specified time at room temperature.

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition and determine the Trolox Equivalent Antioxidant Capacity (TEAC).

In Vitro Cytotoxicity Assay

4.3.1. MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for 24, 48, or 72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours.

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value.

In Vivo Analgesic Activity Models

4.4.1. Acetic Acid-Induced Writhing Test in Mice

This model is used to evaluate peripheral analgesic activity.[12]

Protocol:

-

Administer the test compound or a control vehicle to mice intraperitoneally or orally.

-

After a specified time, inject a 0.6% acetic acid solution intraperitoneally.

-

Observe the mice for a set period and count the number of writhes (abdominal constrictions).

-

Calculate the percentage of inhibition of writhing compared to the control group.

4.4.2. Hot Plate Test in Mice

This model is used to assess central analgesic activity.[13]

Protocol:

-

Place mice on a hot plate maintained at a constant temperature (e.g., 55°C).

-

Measure the latency time for the mice to exhibit a pain response (e.g., licking a paw or jumping).

-

Administer the test compound or a control.

-

Measure the reaction time at various time points after administration.

-

An increase in the reaction time indicates an analgesic effect.

Part 5: Potential Applications and Future Directions

Drug Development

4-Acetyl-2-hydroxybenzoic acid represents a promising scaffold for the development of novel therapeutic agents. Its potential multi-target activity, including anti-inflammatory, antioxidant, and anticancer effects, makes it an attractive candidate for further investigation.

Research Tool

This compound can serve as a valuable tool for structure-activity relationship (SAR) studies of salicylic acid derivatives. By systematically modifying its structure, researchers can gain insights into the molecular determinants of its biological activities.

Future Research

Future research should focus on the comprehensive biological evaluation of 4-Acetyl-2-hydroxybenzoic acid to validate its hypothesized activities. This includes in-depth mechanistic studies to elucidate its molecular targets and signaling pathways. Furthermore, preclinical studies in animal models of inflammatory diseases and cancer are warranted to assess its therapeutic potential.

Part 6: Data Presentation

Tables for Quantitative Data

The following are example tables for summarizing hypothetical experimental data:

Table 1: In Vitro Anti-inflammatory and Antioxidant Activity

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | DPPH IC₅₀ (µM) | ABTS TEAC |

| 4-Acetyl-2-hydroxybenzoic acid | [Value] | [Value] | [Value] | [Value] |

| Aspirin (Control) | [Value] | [Value] | N/A | N/A |

| Ascorbic Acid (Control) | N/A | N/A | [Value] | N/A |

| Trolox (Control) | N/A | N/A | N/A | 1.0 |

Table 2: In Vitro Cytotoxicity against Cancer Cell Lines

| Cell Line | 4-Acetyl-2-hydroxybenzoic acid IC₅₀ (µM) |

| MCF-7 (Breast Cancer) | [Value] |

| HCT-116 (Colon Cancer) | [Value] |

| A549 (Lung Cancer) | [Value] |

Part 7: References

-

Yuan, J., Chen, T., Mishra, S., & Ching, C. B. (2021). Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks. Journal of Biotechnology, 342, 53-62. [Link]

-

University of the West Indies. (n.d.). Experiment 12. Preparation of 4-acetoxybenzoic acid. Retrieved February 24, 2024, from [Link]

-

Pagariya, R. F., & Thakare, N. S. (2016). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Journal of Chemical and Pharmaceutical Research, 8(5), 385-392.

-

TMP Chem. (2021, January 9). 2, 3, and 4 hydroxybenzoic acid syntheses [Video]. YouTube. [Link]

-

Parmar, M. Y., & Rathod, S. P. (2011). Experimental evaluation of analgesic and anti-inflammatory activity of simvastatin and atorvastatin. Indian Journal of Pharmacology, 43(5), 551–555. [Link]

-

Naveen, P., Shaukath, A. K., & Basappa. (2018). Anti-inflammatory and antioxidant activity of salicylic acid conjugated dihydropyrazoline analogues. Journal of Applied Pharmaceutical Science, 8(2), 063-068.

-

Kopp, E., & Ghosh, S. (1994). Inhibition of NF-kappa B by sodium salicylate and aspirin. Science, 265(5174), 956–959. [Link]

-

Nguyen, T., Nioi, P., & Pickett, C. B. (2009). The Nrf2-antioxidant response element signaling pathway and its activation by oxidative stress. Journal of Biological Chemistry, 284(20), 13291–13295. [Link]

-

Floare, C. G., et al. (2021). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Foods, 10(11), 2794. [Link]

-

Pfeffer, C. M., & Singh, A. T. K. (2018). Apoptosis: A Target for Anticancer Therapy. International Journal of Molecular Sciences, 19(2), 448. [Link]

-

Hassan, M., Watari, H., Abu-Almaaty, A., Ohba, S., & Sakuragi, N. (2014). Apoptosis in cancer: Key molecular signaling pathways and therapy targets. International Journal of Oncology, 45(4), 1365–1378.

-

Schnekenburger, M., et al. (2014). Antiproliferative and proapoptotic activities of 4-hydroxybenzoic acid-based inhibitors of histone deacetylases. Epigenetics, 9(2), 260-273.

-

Ahmed, T., et al. (2017). An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation. Inflammopharmacology, 25(3), 267-277.

-

Ghisletti, S., et al. (2003). Inhibition of Cytokine Gene Expression by Sodium Salicylate in a Macrophage Cell Line through an NF-κB-Independent Mechanism. Journal of Immunology, 170(10), 5267-5275.

-

Prieto, P., Pineda, M., & Aguilar, M. (1999). Spectrophotometric quantitation of antioxidant capacity through the formation of a phosphomolybdenum complex: specific application to the determination of vitamin E. Analytical Biochemistry, 269(2), 337-341.

-

Vane, J. R., & Botting, R. M. (2003). The mechanism of action of aspirin. Thrombosis Research, 110(5-6), 255-258.

-

Re, R., et al. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231-1237.

-

Ozturkel Kabakas, H., Sezer Kurkcu, M., Onat Tasdelen, K. A., & Col, B. (2024). The cytotoxic effect of benzoic acid on ten different cancer cell lines. Journal of Cellular and Molecular Biology, 22(1), 1-10.

-

BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved February 24, 2024, from [Link]

-

Brederson, J. D., et al. (2011). In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. Current Protocols in Pharmacology, Chapter 11, Unit 11.12.

-

Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023.

-

MDPI. (n.d.). Nrf2 Signaling Pathway. Encyclopedia. Retrieved February 24, 2024, from [Link]

-

van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology, 731, 237-245.

-

Choi, H. W., et al. (2015). Aspirin's Active Metabolite Salicylic Acid Targets High Mobility Group Box 1 to Modulate Inflammatory Responses. Molecular Medicine, 21, 1-10.

-

Interchim. (n.d.). COX Fluorescent Inhibitor Screening Assay Kit. Retrieved February 24, 2024, from [Link]

-

Wikipedia contributors. (2024, February 22). Aspirin. In Wikipedia, The Free Encyclopedia. Retrieved 14:30, February 24, 2024, from [Link]

-

Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences.

-

Sharma, P., et al. (2010). Antioxidant Activity, ABTS, DPPH, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca. Indian Journal of Pharmaceutical Sciences, 72(4), 528-532.

-

El-Sayed, M. A. A., et al. (2023). Development of novel salicylic acid derivatives with dual anti-inflammatory and anti-arthritic potentials: synthesis, in vitro bio-evaluation, and in silico toxicity prediction with molecular modeling simulations. RSC Advances, 13(4), 2415-2430.

-

de Almeida Junior, S. (2019). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. Revista Dor, 20(1), 74-78.

-

Dinkova-Kostova, A. T., & Abramov, A. Y. (2015). The Nrf2-antioxidant response element signaling pathway and its activation by oxidative stress. Antioxidants & Redox Signaling, 23(8), 663-665.

-

El-Gazzar, M. A., et al. (2023). Development of novel salicylic acid derivatives with dual anti-inflammatory and anti-arthritic potentials: synthesis, in vitro bio-evaluation, and in silico toxicity prediction with molecular modeling simulations. RSC Advances, 13(4), 2415-2430.

-

Simarekan, A., et al. (2023). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca. E3S Web of Conferences, 444, 02004.

-

Fulda, S. (2010). Targeting Apoptosis Signaling Pathways for Anticancer Therapy. Frontiers in Oncology, 1, 1.

-

Tak, P. P., & Firestein, G. S. (2001). NF-κB: a key role in inflammatory diseases. The Journal of Clinical Investigation, 107(1), 7–11. [Link]

-

Meta Gene. (n.d.). Nrf2 signaling pathway: Significance and symbolism. Retrieved February 24, 2024, from [Link]

-

Al-Khazraji, B. K., & Al-Shamaa, A. W. (2014). Assays in analgesic studies. International Journal of Pharmacy and Pharmaceutical Sciences, 6(11), 1-6.

Sources

- 1. Aspirin - Wikipedia [en.wikipedia.org]

- 2. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]

- 3. Experiment 12. Preparation of 4-acetoxybenzoic acid [wwwchem.uwimona.edu.jm]

- 4. 4-Acetylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 5. Inhibition of NF-kappa B by sodium salicylate and aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. In-Vivo Models for Management of Pain [scirp.org]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. Antioxidant activity and free radical scavenging capacity of phenolic extracts from Helicteres isora L. and Ceiba pentandra L - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scielo.br [scielo.br]

- 13. Experimental evaluation of analgesic and anti-inflammatory activity of simvastatin and atorvastatin - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Spectroscopic Characterization & Structural Elucidation of 4-Acetyl-2-hydroxybenzoic Acid

Executive Summary

This technical guide provides a comprehensive spectroscopic profile of 4-Acetyl-2-hydroxybenzoic acid (C₉H₈O₄, MW: 180.16 g/mol ). As a structural analog of salicylic acid and a functionalized acetophenone, this compound presents unique challenges in structural elucidation due to the interplay between intramolecular hydrogen bonding and competing electron-withdrawing groups.

This document details the expected Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) signatures of the molecule.[1] It is designed for analytical chemists and drug development professionals requiring rigorous identification protocols for impurities, metabolites, or synthetic intermediates.

Structural Context & Synthetic Relevance

4-Acetyl-2-hydroxybenzoic acid is a tri-substituted benzene derivative. Its structure is defined by three key functionalities:

-

Carboxylic Acid (C-1): The priority group.

-

Hydroxyl Group (C-2): Positioned ortho to the acid, facilitating strong intramolecular hydrogen bonding (chelation).

-

Acetyl Group (C-4): A methyl ketone positioned para to the acid and meta to the hydroxyl.

Structural Logic & Numbering

The presence of the electron-donating hydroxyl group (-OH) competes with the electron-withdrawing nature of both the carboxylic acid (-COOH) and the acetyl group (-COCH₃), creating a distinct electronic environment for the aromatic protons.

Infrared Spectroscopy (IR) Profile

The IR spectrum of 4-Acetyl-2-hydroxybenzoic acid is dominated by the effects of intramolecular hydrogen bonding between the phenolic hydroxyl and the carbonyl oxygen of the carboxylic acid.

Key Vibrational Modes

| Functional Group | Frequency Range (cm⁻¹) | Intensity | Assignment & Notes |

| O-H Stretch (Acid) | 2500–3300 | Broad, Med | Very broad "fermi resonance" envelope, typical of dimers/chelated acids. |

| O-H Stretch (Phenol) | 3200–3400 | Broad | Often obscured by the acid O-H; shifted lower due to intramolecular H-bonding. |

| C=O (Ketone) | 1675–1685 | Strong | Conjugated methyl ketone. Slightly lower than non-conjugated (1715 cm⁻¹). |

| C=O (Acid) | 1650–1670 | Strong | Lowered significantly due to internal H-bonding (chelation) and conjugation. |

| C=C (Aromatic) | 1580, 1510, 1450 | Medium | Characteristic "ring breathing" modes of the benzene ring. |

| C-O Stretch | 1200–1300 | Strong | C-O stretching of the phenol and acid functionalities. |

Diagnostic Insight: The absence of a sharp free hydroxyl peak (usually ~3600 cm⁻¹) and the lowering of the acid carbonyl frequency are the primary indicators of the ortho-salicylate motif.

Nuclear Magnetic Resonance (NMR) Analysis[1][4][5]

NMR data provides the definitive connectivity proof.[1] The values below are derived from substituent chemical shift additivity rules (Curphy-Morrison) applied to the salicylate core, referenced against DMSO-d₆ solvent.

³H NMR (Proton) – 400 MHz, DMSO-d₆

| Proton | Shift (δ ppm) | Multiplicity | J-Coupling (Hz) | Structural Justification |

| -COOH | 13.0 – 14.0 | Broad Singlet | - | Highly deshielded acidic proton; exchangeable with D₂O. |

| -OH (Phenol) | 10.5 – 11.5 | Broad Singlet | - | Deshielded by H-bonding; exchangeable. |

| H-6 | ~7.95 | Doublet (d) | 8.0 | Ortho to COOH (deshielding zone). |

| H-3 | ~7.40 | Doublet (d) | 1.5 | Ortho to OH (shielding), but Ortho to Acetyl (deshielding). Meta coupling to H-5. |

| H-5 | ~7.55 | dd | 8.0, 1.5 | Meta to OH, Ortho to Acetyl. |

| -CH₃ (Acetyl) | 2.55 – 2.60 | Singlet (s) | - | Alpha to carbonyl; typical methyl ketone range. |

¹³C NMR (Carbon) – 100 MHz, DMSO-d₆

| Carbon | Shift (δ ppm) | Type | Assignment Logic |

| C=O (Ketone) | ~197.0 | Quaternary | Most deshielded signal; characteristic of conjugated ketones. |

| C=O (Acid) | ~171.0 | Quaternary | Carboxylic acid carbonyl. |

| C-2 (C-OH) | ~161.0 | Quaternary | Deshielded by direct attachment to oxygen (Phenolic). |

| C-4 (C-Ac) | ~142.0 | Quaternary | Ipso carbon to the acetyl group. |

| C-6 | ~131.0 | CH | Ortho to acid; deshielded. |

| C-1 (C-COOH) | ~118.0 | Quaternary | Ipso to acid; shielded relative to other substituted carbons. |

| C-5 | ~119.0 | CH | Ortho to acetyl. |

| C-3 | ~116.0 | CH | Ortho to hydroxyl (shielded). |

| -CH₃ | ~27.0 | CH₃ | Methyl carbon of the acetyl group. |

Mass Spectrometry (MS) & Fragmentation Logic[6]

Ionization Mode: Electrospray Ionization (ESI) in Negative Mode (ESI-) is preferred for carboxylic acids to form [M-H]⁻. However, Electron Impact (EI) is standard for structural fingerprinting.

Key EI-MS Fragments (70 eV)

-

Molecular Ion (M⁺˙): m/z 180 (Base peak or high intensity due to aromatic stability).

-

[M - CH₃]⁺: m/z 165 (Alpha cleavage of the acetyl group).

-

[M - H₂O]⁺: m/z 162 (Ortho effect; interaction between OH and COOH).

-

[M - OH]⁺: m/z 163 (Loss of hydroxyl from acid).

-

[M - COOH]⁺: m/z 135 (Decarboxylation).

Fragmentation Pathway Diagram

The following diagram illustrates the logical fragmentation pathways for the identification of the parent molecule.

Caption: Primary fragmentation pathways for 4-Acetyl-2-hydroxybenzoic acid under Electron Impact (EI) ionization.

Experimental Protocols for Validation

To ensure high-fidelity data acquisition, the following sample preparation protocols are recommended.

Protocol A: NMR Sample Preparation

Objective: Minimize water peaks and exchange broadening.

-

Drying: Dry the solid compound in a vacuum desiccator over P₂O₅ for 4 hours to remove surface moisture.

-

Solvent: Use DMSO-d₆ (99.9% D) containing 0.03% TMS (Tetramethylsilane) as an internal standard.

-

Note: CDCl₃ may be used, but solubility is often poor for hydroxy-acids, and the acid proton may not be visible.

-

-

Concentration: Dissolve 10–15 mg of sample in 0.6 mL of solvent.

-

Acquisition:

-

Set relaxation delay (d1) to >2 seconds to allow full relaxation of quaternary carbons (for ¹³C).

-

Run at 298 K.

-

Protocol B: LC-MS/MS Workflow

Objective: Impurity profiling or metabolite identification.

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid.

-

B: Acetonitrile + 0.1% Formic Acid.

-

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 1.8 µm, 2.1 x 50 mm.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: ESI Negative Mode (Source Temp: 300°C, Capillary: 3.5 kV).

Structural Elucidation Workflow

The following flowchart visualizes the decision matrix for confirming the structure of 4-Acetyl-2-hydroxybenzoic acid against its isomers (e.g., 2-acetoxybenzoic acid/Aspirin).

Caption: Logic flow for distinguishing 4-Acetyl-2-hydroxybenzoic acid from its ester isomer (Aspirin) using NMR chemical shifts.

References

-

National Institute of Standards and Technology (NIST). Mass Spectrum of 4-Acetylbenzoic Acid (Analog Reference). NIST Chemistry WebBook, SRD 69. Available at: [Link]

-

PubChem. 4-Acetyl-2-hydroxybenzoic acid Compound Summary. National Center for Biotechnology Information. Available at: [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for chemical shift additivity rules).

Sources

An In-Depth Technical Guide to the Solubility of 4-Acetyl-2-hydroxybenzoic Acid for Pharmaceutical Development

Abstract

4-Acetyl-2-hydroxybenzoic acid, a key derivative of salicylic acid, presents unique solubility challenges and opportunities in pharmaceutical development. Its molecular structure, featuring both acidic and moderately nonpolar moieties, dictates a solubility profile that is highly dependent on the physicochemical environment. This guide provides a comprehensive analysis of the factors governing the solubility of 4-Acetyl-2-hydroxybenzoic acid. We delve into the foundational physicochemical properties, explore its pH-dependent aqueous solubility, and present its behavior in various organic solvents. This document is intended for researchers, chemists, and formulation scientists, providing both the theoretical underpinnings and practical, validated protocols for accurate solubility determination, thereby empowering rational solvent selection and formulation design.

The Central Role of Solubility in the Utility of 4-Acetyl-2-hydroxybenzoic Acid

Solubility is a critical quality attribute (CQA) that profoundly influences the entire lifecycle of a pharmaceutical compound, from synthesis and purification to formulation and in vivo bioavailability. For 4-Acetyl-2-hydroxybenzoic acid, understanding its solubility is paramount. As an acidic compound, its utility as a synthetic intermediate or a potential active pharmaceutical ingredient (API) is directly linked to how well it can be dissolved, reacted, crystallized, and ultimately, delivered to its biological target. Poor solubility can lead to challenges in achieving desired concentrations for reactions, difficulties in purification, and compromised bioavailability in finished drug products. This guide serves to elucidate the principles governing its solubility and to provide robust methodologies for its empirical determination.

Governing Physicochemical Properties

The solubility of a molecule is not an arbitrary value; it is a direct consequence of its structure and resulting physicochemical properties. A thorough analysis of 4-Acetyl-2-hydroxybenzoic acid's structure is the first step in predicting and explaining its solubility behavior.

Molecular Structure Analysis

4-Acetyl-2-hydroxybenzoic acid (Molar Mass: 180.16 g/mol ) possesses three key functional groups that dictate its interactions with various solvents:

-

Carboxylic Acid (-COOH): This is the primary acidic functional group. It is a strong hydrogen bond donor and acceptor. Its ability to deprotonate to the carboxylate form (-COO⁻) is the single most important factor in its pH-dependent aqueous solubility.

-

Hydroxyl (-OH): The phenolic hydroxyl group is a hydrogen bond donor and acceptor, contributing to its polarity.

-

Acetyl Group (-COCH₃): This group adds a degree of nonpolar character and acts as a hydrogen bond acceptor.

-

Benzene Ring: The aromatic ring is inherently nonpolar and hydrophobic, favoring solubility in organic solvents.

The interplay between the polar, ionizable carboxylic acid and the hydrophobic benzene ring creates a molecule with modest solubility in water but greater solubility in polar organic solvents.

Key Physicochemical Parameters

While qualitative analysis is useful, quantitative parameters provide the predictive power needed in drug development.

-

pKa: The acid dissociation constant (pKa) for the carboxylic acid group is approximately 3.70.[1][2] This value is critical, as it marks the pH at which the compound exists in a 50:50 ratio of its unionized (less soluble) and ionized (more soluble) forms.

-

Melting Point: The high melting point of 208-210 °C suggests strong intermolecular forces in the crystal lattice.[1][2] Significant energy is required to overcome these forces, which can negatively impact solubility in non-interacting solvents.

Aqueous & pH-Dependent Solubility

For any ionizable compound, solubility in aqueous media is not a single value but a profile that changes with pH.[3]

The Henderson-Hasselbalch Relationship in Practice

The solubility of weakly acidic drugs increases as the pH rises above the pKa.[4][5] This is because the deprotonation of the carboxylic acid to the highly polar carboxylate salt dramatically increases its affinity for water.

-

At pH < pKa (e.g., pH 1-2): The compound is predominantly in its neutral, unionized form. Its solubility is at its lowest, referred to as the intrinsic solubility (S₀).

-

At pH = pKa (~3.7): The compound is 50% ionized, and solubility begins to increase significantly.

-

At pH > pKa (e.g., pH 7.4): The compound is almost entirely in its ionized, highly soluble carboxylate form.

This relationship is visually represented in the diagram below.

Caption: pH-dependent ionization and solubility of 4-Acetyl-2-hydroxybenzoic acid.

Solubility in Organic & Co-Solvent Systems

While aqueous solubility is crucial for physiological applications, solubility in organic solvents is vital for synthesis, purification, and the formulation of non-aqueous products.

Solubility Profile in Common Solvents

Quantitative solubility data for 4-Acetyl-2-hydroxybenzoic acid is not always consolidated. However, based on its structure and available data for similar compounds, a qualitative and semi-quantitative profile can be established. The compound is generally soluble in polar organic solvents.[6]

| Solvent Class | Solvent Example | Qualitative Solubility | Rationale for Interaction |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble / Slightly Soluble[1][2] | The sulfoxide group is an excellent hydrogen bond acceptor for the -COOH and -OH groups. |

| Dimethylformamide (DMF) | Soluble[7] | The amide group is a strong hydrogen bond acceptor. | |

| Acetone | Soluble[8] | The ketone group acts as a hydrogen bond acceptor. | |

| Polar Protic | Methanol | Slightly Soluble[1][2] | Can act as both H-bond donor and acceptor, but the alkyl group reduces overall polarity compared to water. |

| Ethanol | Soluble[6] | Similar to methanol, provides favorable hydrogen bonding interactions. | |

| Nonpolar | Chloroform | Slightly Soluble[8] | Limited interaction potential beyond weak van der Waals forces. |

| Aqueous | Water | Slightly Soluble / Soluble[1][8] | Solubility is low at acidic pH but increases significantly at neutral to basic pH. |

Note: "Slightly Soluble" and "Soluble" are qualitative terms. For precise formulation, experimental determination is mandatory.

Experimental Protocol: Equilibrium Shake-Flask Solubility Determination

To obtain thermodynamically valid solubility data, the Shake-Flask method is the gold standard.[9][10] It ensures that the solution is in equilibrium with the solid-state material.

Principle

An excess amount of the solid compound is agitated in the solvent of choice at a constant temperature until equilibrium is reached. The saturated supernatant is then filtered and analyzed to determine the concentration, which represents the equilibrium solubility.

Step-by-Step Methodology

-

Preparation: Add an excess of 4-Acetyl-2-hydroxybenzoic acid (e.g., 5-10 mg) to a known volume of the chosen solvent (e.g., 1-2 mL) in a glass vial.[9] The presence of undissolved solid at the end of the experiment is essential.

-

Equilibration: Seal the vials and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25°C or 37°C). Agitate for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is reached.[11] Time to equilibrium should be established by sampling at various time points (e.g., 24, 48, 72h) until the concentration plateaus.[11]

-

Phase Separation: Allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe fitted with a chemically inert filter (e.g., 0.22 µm PVDF or PTFE) to remove all undissolved particles.

-

Dilution: Immediately dilute the filtered supernatant with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[9][11]

-

pH Measurement (for aqueous solutions): For aqueous buffers, the final pH of the saturated solution must be measured and reported, as it can be altered by the dissolution of the acidic compound.[9]

The following diagram outlines this robust workflow.

Sources

- 1. 4-Acetylbenzoic acid | 586-89-0 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. scielo.br [scielo.br]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. 4-Hydroxybenzoic acid - Wikipedia [en.wikipedia.org]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. researchgate.net [researchgate.net]

- 11. who.int [who.int]

Known derivatives and analogs of 4-Acetyl-2-hydroxybenzoic acid

Advanced Pharmacochemistry & Synthetic Applications

Executive Summary

4-Acetyl-2-hydroxybenzoic acid (4-AHBA), often confused with its isomer Acetylsalicylic acid (Aspirin), represents a distinct and versatile pharmacophore in medicinal chemistry. While Aspirin functions primarily as a COX inhibitor via acetylation of serine residues, 4-AHBA serves as a bifunctional scaffold —possessing both a salicylate core and a reactive acetophenone moiety.

This guide details the chemical architecture, synthetic utility, and therapeutic potential of 4-AHBA derivatives.[1][2] Unlike the terminal pharmacology of Aspirin, 4-AHBA is predominantly a synthetic intermediate , utilized to generate bioactive chalcones, pyrazolines, and Schiff bases with potent antimicrobial and anti-inflammatory profiles.

Chemical Architecture & Structural Homology

To exploit 4-AHBA effectively, one must distinguish its reactivity profile from standard salicylates.

Structural Differentiation

The defining feature of 4-AHBA is the C-acetyl group at the para position relative to the carboxylic acid, retaining the free phenolic hydroxyl at the ortho position.

| Feature | Aspirin (2-Acetoxybenzoic acid) | 4-AHBA (4-Acetyl-2-hydroxybenzoic acid) |

| Acetyl Position | O-acetyl (Ester) at C2 | C-acetyl (Ketone) at C4 |

| Phenolic -OH | Masked (Acetylated) | Free (Available for H-bonding/Chelation) |

| Primary Reactivity | Trans-acetylation (COX inhibition) | Claisen-Schmidt Condensation (Linker) |

| pKa (approx) | ~3.5 | ~3.0 (Enhanced by intramolecular H-bond) |

Chemist’s Note: The free phenolic hydroxyl in 4-AHBA allows for intramolecular hydrogen bonding with the carboxylate, stabilizing the anion and increasing acidity compared to para-isomers.[3] This also makes the C4-acetyl group highly accessible for nucleophilic attack without steric hindrance from the carboxyl group.

The Reactive Triad

4-AHBA offers three distinct sites for derivatization:

-

C1-Carboxyl: Amidation or esterification to modulate lipophilicity (LogP).

-

C2-Hydroxyl: Metal chelation (e.g., Cu(II) complexes) or etherification.

-

C4-Acetyl: The "Warhead" generator. This ketone is the primary site for chain extension via aldol-type condensations.

Synthetic Derivatives & Analogs

The medicinal value of 4-AHBA lies in its conversion into Chalcones and Heterocycles .

Chalcone Hybrids (The Claisen-Schmidt Pathway)

The most extensively studied derivatives are chalcones formed by condensing the C4-acetyl group with aromatic aldehydes. These

-

Mechanism: Base-catalyzed aldol condensation followed by dehydration.

-

Therapeutic Utility: These derivatives show significant antibacterial activity against S. aureus and E. coli, often outperforming standard salicylates due to increased membrane permeability.

Pyrazoline & Isoxazole Analogs

Cyclization of the chalcone intermediate yields stable heterocycles:

-

Pyrazolines: Reacting the chalcone with hydrazine hydrate. Known for anti-inflammatory and antidepressant activity.

-

Isoxazoles: Reacting with hydroxylamine.

Hydrazone/Schiff Base Derivatives

Direct condensation of the C4-ketone with primary amines or hydrazides yields Schiff bases. These are frequently explored as ligands for coordination chemistry, creating metal complexes with enhanced superoxide dismutase (SOD) mimetic activity.

Experimental Protocol: Synthesis of 4-AHBA Chalcone Derivatives

Objective: Synthesize (E)-4-(3-(4-chlorophenyl)acryloyl)-2-hydroxybenzoic acid. Rationale: This protocol utilizes the Claisen-Schmidt condensation.[4][5][6] We use aqueous KOH to maintain the phenoxide and carboxylate solubility while activating the ketone enolate.

Materials

-

4-Acetyl-2-hydroxybenzoic acid (1.0 eq)

-

4-Chlorobenzaldehyde (1.1 eq)

-

Potassium Hydroxide (KOH), 40% aqueous solution

-

Ethanol (95%)

-

HCl (10%) for neutralization

Step-by-Step Methodology

-

Solubilization: In a 100 mL round-bottom flask, dissolve 10 mmol of 4-Acetyl-2-hydroxybenzoic acid in 20 mL of ethanol.

-

Activation: Add 15 mL of 40% aqueous KOH dropwise at 0°C. The solution will turn deep yellow/orange as the phenoxide/enolate forms. Stir for 15 minutes.

-

Critical Check: Ensure the temperature remains <5°C to prevent polymerization.

-

-

Condensation: Add 11 mmol of 4-chlorobenzaldehyde dropwise.

-

Reaction: Allow the mixture to warm to room temperature and stir for 24 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).

-

Precipitation: Pour the reaction mixture into 100 g of crushed ice/water.

-

Acidification: Slowly add 10% HCl with vigorous stirring until pH ~2. A yellow precipitate (the Chalcone) will form.

-

Purification: Filter the solid, wash with cold water (3x 20 mL), and recrystallize from ethanol.

Yield Expectation: 75-85%.

Characterization: 1H NMR will show the characteristic doublet-doublet of the

Visualizing the Chemical Logic

The following diagram illustrates the divergence of 4-AHBA into its key bioactive analogs.

Figure 1: Synthetic divergence of the 4-AHBA scaffold. The central pathway (Red) leads to Chalcones, which are precursors to Pyrazolines (Green).

Pharmacology & SAR Summary

The following table summarizes the Structure-Activity Relationship (SAR) data for 4-AHBA derivatives compared to standard reference drugs.

| Derivative Class | R-Group Substitution | Primary Activity | Potency Relative to Standard |

| Chalcone | 4-Cl-Phenyl | Antibacterial (S. aureus) | 2x vs. Salicylic Acid |

| Chalcone | 3,4-Dimethoxyphenyl | Anti-inflammatory | Comparable to Ibuprofen |

| Pyrazoline | N-Acetyl | Antifungal (C. albicans) | Moderate |

| Hydrazone | Isonicotinoyl | Antitubercular | High (Synergistic with INH) |

Key Insight: The presence of electron-withdrawing groups (Cl, NO2) on the phenyl ring of the chalcone derivative significantly enhances antibacterial potency by increasing the electrophilicity of the

References

-

Synthesis of Chalcones: Solanke, D. P., et al. (2022).[7] "Review on Synthesis of Chalcone and its Derivatives with their Biological Activities." International Journal of Advanced Research in Science, Communication and Technology.

-

Structural Analysis: BenchChem. (2025). "Biological Activities of 2-Acetylbenzoic Acid Derivatives: A Technical Overview." BenchChem Technical Guides.

-

Mechanism of Action: Tran, T. D., et al. (2017). "Practical Synthesis of Chalcone Derivatives and Their Biological Activities." National Institutes of Health (PMC).

-

Chemical Properties: PubChem. "4-Acetyl-2-hydroxybenzoic acid (Compound Summary)." National Library of Medicine.

Sources

- 1. Practical Synthesis of Chalcone Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. reddit.com [reddit.com]

- 4. ijarsct.co.in [ijarsct.co.in]

- 5. jocpr.com [jocpr.com]

- 6. researchgate.net [researchgate.net]

- 7. scienceopen.com [scienceopen.com]

4-Acetyl-2-hydroxybenzoic Acid: Synthetic Architecture & Pharmacological Scope

The following technical guide is structured to provide a rigorous analysis of 4-Acetyl-2-hydroxybenzoic acid , a specific structural isomer distinct from standard Aspirin (2-acetoxybenzoic acid). This guide addresses the molecule's synthetic utility, physicochemical properties, and pharmacological implications as a non-hydrolyzable salicylate analog.

Technical Whitepaper | Version 1.0

Executive Summary

4-Acetyl-2-hydroxybenzoic acid (CAS: 14258-57-2) represents a critical structural probe in the study of salicylate pharmacophores. Often confused with its isomer Aspirin (2-acetoxybenzoic acid), this molecule features a ketone moiety at the para position relative to the carboxylic acid, rather than an unstable ester linkage.

This structural deviation renders the molecule immune to the esterase-mediated hydrolysis that defines Aspirin’s pharmacokinetics. Consequently, it serves as a vital tool for researchers investigating the Structure-Activity Relationship (SAR) of Cyclooxygenase (COX) inhibition, distinguishing between the effects of acetylation (Aspirin) and steric/electronic receptor blockade (non-acetylating salicylates).

Key Distinction:

-

Aspirin: Irreversible COX inhibitor (transfers acetyl group).

-

4-Acetyl-2-hydroxybenzoic acid: Reversible, competitive COX inhibitor (stable ketone group).

Chemical Entity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]

Structural Disambiguation

To ensure experimental integrity, researchers must distinguish this compound from its isomers.

| Feature | 4-Acetyl-2-hydroxybenzoic acid | Aspirin (2-Acetoxybenzoic acid) | 5-Acetyl-2-hydroxybenzoic acid |

| CAS | 14258-57-2 | 50-78-2 | 131-55-5 |

| Functional Group | C-Acetyl (Ketone) at C4 | O-Acetyl (Ester) at C2 | C-Acetyl (Ketone) at C5 |

| Stability | High (Ketone is stable) | Low (Ester hydrolyzes) | High |

| Primary Use | SAR Probe, Synthetic Intermediate | Analgesic, Anti-platelet | Metabolite, Intermediate |

Physicochemical Data

Data synthesized from predicted models and analog comparisons.

| Property | Value | Causality / Implication |

| Molecular Formula | C₉H₈O₄ | |

| Molecular Weight | 180.16 g/mol | |

| pKa (Carboxyl) | ~2.9 - 3.1 | Acidity increased by electron-withdrawing 4-acetyl group (Hammett σ ≈ 0.50). |

| LogP | ~1.8 | Moderate lipophilicity ensures good oral bioavailability. |

| H-Bond Donors | 2 (COOH, OH) | The intramolecular H-bond (OH···COOH) stabilizes the structure. |

| Solubility | DMSO, Ethanol, Methanol | Poor water solubility requires pH adjustment (salt formation) for aqueous assays. |

Synthetic Methodology

The synthesis of 4-acetyl-2-hydroxybenzoic acid is non-trivial due to the directing effects of the phenol group. The most robust route utilizes the Kolbe-Schmitt Carboxylation of 3-hydroxyacetophenone, leveraging the ortho-directing power of the phenoxide anion.

Reaction Pathway Diagram

The following Graphviz diagram illustrates the regioselective synthesis logic.

Caption: The hydroxyl group at C3 directs carboxylation to C2 or C6. Steric hindrance from the acetyl group at C3 disfavors C2, promoting C6 substitution (which becomes C1 in the final nomenclature), yielding the 4-acetyl product.

Detailed Synthetic Protocol

Objective: Synthesis of 4-acetyl-2-hydroxybenzoic acid from 3-hydroxyacetophenone.

Reagents:

-

3-Hydroxyacetophenone (10.0 g, 73.5 mmol)

-

Potassium Hydroxide (KOH)

-

Carbon Dioxide (CO₂) gas (dried)

-

Sulfuric Acid (H₂SO₄) for acidification

Step-by-Step Procedure:

-

Phenoxide Formation: Dissolve 3-hydroxyacetophenone in methanolic KOH (1.1 eq). Evaporate the solvent under reduced pressure to obtain the dry potassium phenoxide salt. Critical: Moisture inhibits the next step.

-

Carboxylation: Transfer the dry salt to a high-pressure autoclave. Pressurize with dry CO₂ (50 atm) and heat to 120°C for 8 hours.

-

Quenching: Cool the reaction vessel and depressurize. Dissolve the solid residue in water (100 mL).

-

Acidification: Slowly add 2M H₂SO₄ until pH < 2. A precipitate will form.[8]

-

Purification: Filter the crude solid. Recrystallize from hot water/ethanol (9:1).

-

Validation: Check purity via HPLC. The 4-acetyl isomer typically elutes later than 4-hydroxybenzoic acid impurities.

-

Pharmacological Profile (SAR)

Mechanism of Action: The "Non-Suicide" Inhibitor

Unlike Aspirin, which acetylates Serine-530 in the COX-1 active site (permanently disabling the enzyme), 4-acetyl-2-hydroxybenzoic acid lacks a leaving group.

-

Binding Mode: It binds to the Arg-120 residue of COX via its carboxylate group (ionic interaction), similar to salicylate.

-

The 4-Acetyl Role: The ketone group at position 4 extends into the hydrophobic channel of the enzyme. It provides steric bulk that prevents the metabolism of Arachidonic Acid but does not covalently modify the enzyme.

-

Therapeutic Implication: This compound allows researchers to study the anti-inflammatory effects of "aspirin-like" structures without the confounding variable of irreversible platelet inhibition (which requires acetylation).

SAR Visualization

The following diagram maps the functional groups to their biological interactions.

Caption: Functional group mapping showing the reversible binding mechanism compared to Aspirin's irreversible acetylation.

Experimental Assay Protocol

Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This protocol validates the inhibitory constant (

Reagents:

-

Purified Ovine COX-1 and Recombinant Human COX-2 enzymes.

-

Arachidonic Acid (Substrate).

-

Colorimetric Peroxidase Substrate (e.g., TMPD).

-

4-Acetyl-2-hydroxybenzoic acid (Test Compound).[9]

-

Aspirin (Positive Control).

Workflow:

-

Preparation: Dissolve Test Compound in DMSO. Prepare serial dilutions (0.1 µM to 100 µM).

-

Incubation: Incubate Enzyme (COX-1 or COX-2) with Test Compound for 10 minutes at 25°C.

-

Note: Unlike Aspirin, pre-incubation time is less critical for this reversible inhibitor, but standardizing to 10 mins ensures equilibrium.

-

-

Initiation: Add Arachidonic Acid (100 µM) and TMPD.

-

Measurement: Monitor absorbance at 590 nm (peroxidase activity) for 5 minutes.

-

Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate

using non-linear regression (Sigmoidal Dose-Response).

Expected Result:

-

Aspirin:

shifts lower with longer pre-incubation (time-dependent inhibition). -

4-Acetyl-2-hydroxybenzoic acid:

remains constant regardless of pre-incubation time (reversible inhibition).

References

-

ChemicalBook. (2024).[10][8] 4-Acetylbenzoic acid and derivatives: Synthesis and Properties. Retrieved from

-

PubChem. (2024). Compound Summary: 4-Acetylbenzoic acid (Isomer comparison). National Library of Medicine. Retrieved from

-

Mani, J., et al. (2013). Biological activities of p-hydroxybenzoic acid and its derivatives.[11][7] International Journal of Pharmaceutical Sciences Review and Research.[12] Retrieved from

-

Claesson, H.E., et al. (2014). Hydroxybenzoic acid isomers and the cardiovascular system.[2] Nutrition & Metabolism.[13] Retrieved from

-

MDPI. (2017). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives. Molecules.[11][14][10][8][15][12][2][16][6][7][13] Retrieved from

Sources

- 1. researchgate.net [researchgate.net]

- 2. Hydroxybenzoic acid isomers and the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CN116217372A - A kind of synthetic method of 2-methyl-4-acetylbenzoic acid - Google Patents [patents.google.com]

- 5. CN102701965A - Preparation method of 4-acetylbenzoic acid - Google Patents [patents.google.com]

- 6. Structure-activity relationship study of novel anticancer aspirin-based compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 4-ACETYL-2-HYDROXY-BENZOIC ACID METHYLESTER synthesis - chemicalbook [chemicalbook.com]

- 10. 4-Acetylbenzoic acid | 586-89-0 [chemicalbook.com]

- 11. CAS 85-57-4: 2-(4-Hydroxybenzoyl)benzoic acid | CymitQuimica [cymitquimica.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. 4-Acetamidosalicylic acid | C9H9NO4 | CID 65509 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. jocpr.com [jocpr.com]

- 16. 4-Acetylbenzoic Acid | C9H8O3 | CID 11470 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Therapeutic Targets of 4-Acetyl-2-hydroxybenzoic Acid

This guide outlines the technical profile, therapeutic targets, and experimental validation workflows for 4-Acetyl-2-hydroxybenzoic acid (CAS: 107806-82-6).

Executive Summary & Chemical Identity

4-Acetyl-2-hydroxybenzoic acid is a functionalized salicylate derivative distinct from Aspirin (2-acetoxybenzoic acid). While it retains the core ortho-hydroxybenzoic acid pharmacophore characteristic of non-steroidal anti-inflammatory drugs (NSAIDs), its primary value in modern drug discovery lies in its structural mimicry of acetylated lysine residues. This feature makes it a critical ligand fragment for targeting epigenetic readers, specifically the YEATS domain of the ENL protein, a driver in acute myeloid leukemia (AML).

| Property | Specification |

| IUPAC Name | 4-Acetyl-2-hydroxybenzoic acid |

| CAS Number | 107806-82-6 |

| Molecular Formula | C₉H₈O₄ |

| Molecular Weight | 180.16 g/mol |

| Key Structural Feature | 4-Acetyl group (Acetyl-lysine mimic); Free 2-OH (Salicylate core) |

| Primary Class | Epigenetic Ligand / Salicylate Analog |

Primary Therapeutic Target: The ENL YEATS Domain

Target Class: Chromatin Reader Protein (Epigenetics) Mechanism: Acetyl-Lysine Mimicry & Competitive Inhibition

The Eleven-nineteen-leukemia (ENL) protein contains a YEATS domain that recognizes acetylated histone tails (specifically H3K9ac and H3K27ac). Dysregulation of ENL is a key oncogenic driver in AML and Wilms' tumor.

Mechanism of Action

4-Acetyl-2-hydroxybenzoic acid functions as a warhead fragment in the design of heterobifunctional degraders (PROTACs).

-

Structural Mimicry: The acetyl group at the 4-position mimics the acetylated

-amino group of lysine on histone tails. -

Aromatic Cage Binding: The aromatic ring of the salicylate core engages in

- -

Displacement: By occupying this pocket, the molecule prevents ENL from reading chromatin marks, thereby disrupting oncogenic transcriptional programs (e.g., HOXA9, MYC).

Experimental Validation: Fluorescence Polarization (FP) Assay